Methyl 3-methyl-2-(2-oxoethyl)butanoate
Description
Methyl 3-methyl-2-(2-oxoethyl)butanoate is an ester derivative characterized by a branched butanoate backbone with a methyl group at the 3-position and a 2-oxoethyl substituent at the 2-position. The compound’s structure suggests utility as a synthetic intermediate, particularly in pharmaceuticals or agrochemicals, given the reactivity of the oxo group and ester functionality. This analysis draws parallels with similar compounds documented in patents and research literature to establish a comparative framework.
Properties
CAS No. |
88496-54-2 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-methyl-2-(2-oxoethyl)butanoate |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3 |
InChI Key |
AQXXLBGKWDWVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-(2-oxoethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-(2-oxoethyl)butanoate undergoes various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with different alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Methyl 3-methyl-2-(2-oxoethyl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-(2-oxoethyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (): Features a trifluoroethylamino group at position 2 and dimethyl groups at position 3. The trifluoromethyl group enhances electrophilicity and metabolic stability compared to the oxoethyl group in the target compound .
- Methyl 2-benzoylamino-3-oxobutanoate (): Contains a benzoylamino group and a 3-oxo moiety. The aromatic amino group introduces conjugation effects absent in the target compound, altering UV absorption and nucleophilic reactivity .
- 3-Methyl-2-oxobutanoic acid (): The carboxylic acid precursor to the target ester. The absence of the ester group reduces volatility and increases polarity, impacting solubility and chromatographic behavior .
Physical and Chemical Properties
*Estimated values based on structural analogs.
Research Findings
- Stereochemical Influence: Compounds like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () demonstrate the impact of stereochemistry on biological activity. The target compound’s lack of chiral centers (inferred) may simplify synthesis but reduce selectivity .
- Chromatographic Behavior : Analogs purified via C18 columns () or silica gel () indicate moderate polarity, suggesting the target compound would require similar techniques .
- Yield Optimization : Reactions in achieved 100% yields using excess reagents (e.g., methyl iodide), implying that the target compound’s synthesis may require stoichiometric control to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
